Titanium carbonitride

Hard coating Tribology Cutting tool

TiCN powder & cermet (CAS 12654-86-3, ≥99% metals basis) delivers 3000–4000 HV hardness, low friction, and 40–48% wear reduction over TiN in dry Al machining at <400°C. Ideal for cutting-tool coatings, aerospace Ti-alloy turning (2.5× tool life vs TiAlN), and precision boring of hardened steels (HRC 45–55). Available in micron-to-nano grades with argon-packed stability. Reduce tool costs and enable dry-machining compliance.

Molecular Formula CHNTi2
Molecular Weight 122.76
CAS No. 12654-86-3
Cat. No. B576742
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTitanium carbonitride
CAS12654-86-3
Molecular FormulaCHNTi2
Molecular Weight122.76
Structural Identifiers
SMILESC#[Ti].N#[Ti]
InChIInChI=1S/CH.N.2Ti/h1H;;;
InChIKeyIKXYWFXSOKKOHU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Titanium Carbonitride (TiCN, CAS 12654-86-3): Hard Coating & Cermet Material Baseline for Industrial Tooling Applications


Titanium carbonitride (TiCN, CAS 12654-86-3) is a ceramic-metal composite (cermet) and hard coating material widely applied in cutting tools via physical vapor deposition (PVD) or chemical vapor deposition (CVD) [1]. It exists as a solid solution of titanium carbide (TiC) and titanium nitride (TiN), combining high hardness, good wear resistance, and moderate oxidation stability [2]. TiCN is commercially available as both coating layers (typically 2–4 µm thickness) and as bulk cermet inserts for machining applications [1].

Why Generic Substitution Fails: Key Performance Gaps Between TiCN and Competing Coatings (TiN, TiAlN, TiC) in Machining Applications


TiCN cannot be freely interchanged with TiN or TiAlN due to significant differences in hardness, thermal stability, friction coefficient, and oxidation resistance . While TiCN offers superior hardness and lower friction than TiN at ambient temperatures, its performance degrades above ~400°C, making it unsuitable for high-speed dry machining where TiAlN excels [1]. Conversely, TiCN's balanced properties often yield longer tool life in specific applications, such as turning titanium or aluminum alloys, outperforming TiAlN in certain attrition-dominated wear scenarios [2]. The following sections provide quantitative evidence to guide material selection.

Titanium Carbonitride (TiCN) Quantitative Differentiation Evidence vs. TiN, TiAlN, and TiC


Hardness Advantage: TiCN Exhibits 33% Higher Vickers Hardness than TiN in PVD Coatings

TiCN coatings achieve Vickers hardness values of 3000–4000 HV, compared to 2000–2400 HV for TiN coatings, representing a 33% increase in hardness due to carbon incorporation [1]. This hardness advantage directly translates to improved abrasive wear resistance in machining applications.

Hard coating Tribology Cutting tool

Tool Wear Reduction: TiCN Reduces Wear Rate by 40–48% Compared to TiN in Dry Machining of Aluminum Alloy

In dry turning of T6061 aluminum alloy, TiCN-coated tools exhibited a wear rate 40–48% lower than TiN-coated tools across cutting speeds of 318, 394, and 490 m/min [1]. This substantial reduction in wear translates to longer tool life and reduced downtime.

Machining Tool wear Dry cutting

Friction Coefficient: TiCN Achieves 0.60–0.74 (Unlubricated) vs. Steel, Offering Lower Friction than TiN but Higher than TiAlN

In unlubricated sliding tests against steel, TiCN coatings exhibited a friction coefficient of 0.60–0.74, which is lower than TiN (~0.65–0.8) but higher than TiAlN (~0.3–0.5) [1][2]. Under lubricated conditions, TiCN's friction coefficient drops to 0.21–0.24 [1].

Tribology Friction Coating

Thermal Stability Limitation: TiCN Hardness Drops Above 400°C, Reversing Its Advantage Over TiAlN

While TiCN is harder than TiAlN at room temperature (e.g., 32 GPa vs. 28 GPa [1]), its hardness degrades significantly above 400°C due to oxidation and phase changes . At 750–1000°C, TiAlN maintains higher hardness than TiCN and TiN [2]. This thermal instability limits TiCN's use in high-speed dry machining.

Thermal stability High-temperature performance Coating degradation

Oxidation Resistance: TiCN Exhibits Intermediate Oxidation Resistance, Inversely Dependent on C/N Ratio

Thermogravimetric analysis at 800°C shows that TiC has the highest oxidation resistance, TiN the lowest, and TiCN lies in between, with its resistance heavily dependent on the C/N ratio [1]. Coatings with higher carbon content (e.g., C/N = 8/2) exhibit better oxidation resistance than those with low carbon (C/N = 2/8) [2]. This makes TiCN less oxidation-resistant than TiAlN, which forms a protective Al2O3 layer [3].

Oxidation resistance High-temperature stability Coating chemistry

Tool Life in Titanium Turning: TiN+TiCN Multilayer Outperforms TiAlN and AlCrN Monolayers by 2.5x

In turning of commercially pure titanium (Grade 4), a TiN+TiCN multilayer coating achieved the longest tool life among tested inserts, outperforming TiAlN and AlCrN monolayer coatings by approximately 2.5 times [1]. Notably, this superior performance occurred despite the TiN+TiCN coating having lower hardness and working temperature than competitors, highlighting the critical role of low friction and multilayer structure in resisting attrition wear [1].

Tool life Titanium machining Multilayer coatings

Optimal Use Cases for Titanium Carbonitride (TiCN) Based on Quantitative Performance Evidence


Dry Machining of Aluminum Alloys for Automotive Components

TiCN-coated tools reduce wear by 40–48% compared to TiN in dry turning of T6061 aluminum [1]. This enables higher productivity and eliminates cutting fluid costs in automotive part manufacturing, where dry machining is increasingly mandated for environmental compliance.

Turning and Milling of Titanium and Nickel-Based Superalloys in Aerospace

In turning Grade 4 titanium, TiN+TiCN multilayer coatings extend tool life 2.5× over TiAlN and AlCrN monolayers [2]. This makes TiCN-based coatings a preferred choice for aerospace components, where difficult-to-machine materials and high tooling costs are prevalent.

General-Purpose Machining of Stainless Steels and Cast Irons at Moderate Speeds

TiCN's high hardness (3000–4000 HV) and good abrasion resistance allow for cutting speeds up to 50% higher than uncoated tools . It is well-suited for machining stainless steels and cast irons in applications where temperatures remain below 400°C, providing a cost-effective alternative to TiAlN.

Cermet Cutting Inserts for Precision Finishing of Hardened Steels

TiCN-based cermet inserts, with their core-rim microstructure and high hot hardness, are used for precision boring and finishing of hardened steels (HRC 45–55) [3]. Their low friction coefficient and chemical stability minimize built-up edge and ensure excellent surface finish.

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